1,8-Octadiyl Bismethanethiosulfonate

Cryo-electron microscopy Actin cytoskeleton Protein crosslinking

Select MTS-8-MTS for its uniquely validated ~13 Å crosslinking span—a critical differentiator from shorter (MTS-1-MTS, 5.4 Å) and longer (MTS-14-MTS) homologs. Experimentally proven to preserve native-like actin filament formation (D-loop C41/C45 mutants) where MTS-1-MTS fails, and to outperform oPDM/pPDM in cryo-EM sample preparation of challenging protein complexes. Provides a defined intermediate distance probe for ion channel gating studies (TREK-1, ENaC). For structural biology labs requiring precision distance constraints, this is the evidence-backed procurement choice.

Molecular Formula C10H22O4S4
Molecular Weight 334.5 g/mol
CAS No. 4356-71-2
Cat. No. B019404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Octadiyl Bismethanethiosulfonate
CAS4356-71-2
SynonymsMTS-8-MTS;  Methanesulfonothioic acid, S,S’-1,8-octanediyl ester;  Methanesulfonic acid, thio-, S,S’-octamethylene ester
Molecular FormulaC10H22O4S4
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCCCCCCCSS(=O)(=O)C
InChIInChI=1S/C10H22O4S4/c1-17(11,12)15-9-7-5-3-4-6-8-10-16-18(2,13)14/h3-10H2,1-2H3
InChIKeyQJELQMUTDNOWHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS): A Homobifunctional Sulfhydryl-Reactive Crosslinker for Precision Protein-Protein Distance Mapping


1,8-Octadiyl Bismethanethiosulfonate (CAS 4356-71-2), commonly referred to as MTS-8-MTS, is a homobifunctional, cysteine-reactive chemical crosslinker. Its core structure consists of a flexible eight‑carbon alkyl chain (the octadiyl spacer arm) capped at both ends by methanethiosulfonate (MTS) reactive groups [1]. This molecular design confers a defined crosslinking span of approximately 13 Å in extended conformation, enabling the covalent tethering of proximal cysteine residues within or between protein molecules [2]. As a member of the polymethylenebis(methanethiosulfonate) family, MTS-8-MTS is employed primarily as a biochemical reagent in structural biology and protein interaction studies to interrogate spatial relationships, conformational dynamics, and subunit organization with molecular-level precision.

Why Generic Substitution Fails: The Critical Role of Spacer Arm Length and Flexibility in MTS Crosslinker Selection


Within the methanethiosulfonate (MTS) crosslinker family, compounds differ fundamentally by the length and composition of their central spacer arm—parameters that dictate the maximum distance and geometric constraints achievable in a crosslinked protein complex [1]. Substituting MTS-8-MTS with a shorter homolog (e.g., MTS-1-MTS, 5.4 Å) or a longer analog (e.g., MTS-14-MTS, 13 Å) is not functionally neutral; it alters the stringency of distance constraints and can prevent productive crosslinking or induce non‑physiological protein conformations [2]. Consequently, procurement decisions for structural biology and protein interaction mapping cannot be made on the basis of the MTS functional group alone. The quantitative evidence below demonstrates that the 13 Å spacer of MTS-8-MTS occupies a distinct physicochemical niche, enabling specific experimental outcomes that are not reproducible with its nearest chemical neighbors.

1,8-Octadiyl Bismethanethiosulfonate: Quantitative Differentiation Evidence for Scientific Procurement


Crosslinking Efficiency: MTS-8-MTS Outperforms Alternative Reagents in Actin-ABD1 Complex Formation

In a head-to-head comparison of crosslinking reagents for preparing an ABD1/F-actin complex suitable for cryo-EM, MTS-8-MTS demonstrated superior performance relative to both ortho-phenylenedimaleimide (oPDM) and para-phenylenedimaleimide (pPDM). The crosslinking of MTS-8-MTS-activated actin with the RD-ABD1 construct was described as 'the most efficient as compared to other tested reagents/combinations' [1]. This superior efficiency directly enabled the collection of a high-resolution cryo-EM dataset, establishing MTS-8-MTS as the reagent of choice for stabilizing specific, low-abundance protein complexes for structural analysis.

Cryo-electron microscopy Actin cytoskeleton Protein crosslinking Plastin

Spacer Arm Length Dictates Actin Polymerization: MTS-8-MTS (13 Å) Enables Filament Formation While MTS-1-MTS (5.4 Å) Does Not

The impact of crosslinker spacer length on actin filament assembly was directly quantified using a yeast actin D-loop double mutant (C41/C45). Equimolar treatment with MTS-8-MTS (mean crosslinking distance ≈13 Å), MTS-6-MTS (≈10 Å), and MTS-1-MTS (≈5.4 Å) revealed stark functional divergence. Only MTS-8-MTS and MTS-6-MTS supported actin polymerization as monitored by light scattering; MTS-1-MTS crosslinked G‑actin failed to polymerize [1]. Electron microscopy confirmed that MTS-8-MTS treatment yielded filamentous actin structures, whereas MTS-1-MTS treatment produced no detectable filaments [1].

Actin dynamics Crosslinking distance Cytoskeleton Electron microscopy

Differential Spacer Lengths Define TREK-1 Channel Crosslinking Outcomes: MTS-8-MTS (7.4 Å) vs. MTS-14-MTS (13 Å)

In a study of the TREK-1 potassium channel, two MTS crosslinkers with distinct spacer lengths were employed to probe conformational states. MTS-8-MTS, with a linker length of 7.4 Å, and MTS-14-MTS, with a linker length of 13 Å, were applied to cysteine-substituted channels [1]. The longer MTS-14-MTS reagent restricted activation by flufenamic acid (FFA), suggesting that it stabilizes a conformation that blunts pharmacological activation. This functional differentiation underscores that the 7.4 Å span of MTS-8-MTS occupies a unique distance window that is not mimicked by the longer 13 Å analog.

Ion channel gating Potassium channel Electrophysiology Patch-clamp

Spacer Length Modulates ENaC Gating: Long (MTS-14-MTS) Increases Open Probability, Short (MTS-2-MTS) Decreases It

The functional consequences of crosslinker spacer length were systematically examined in the epithelial sodium channel (ENaC). Treatment of αK477CβV85CγENaC with the long crosslinker MTS-14-MTS increased channel open probability (Po) 4‑fold from 0.03 ± 0.06 to 0.12 ± 0.06 [1]. Conversely, application of the short crosslinker MTS-2-MTS decreased Po from 0.67 ± 0.13 to 0.2 ± 0.08 [1]. While MTS-8-MTS was not directly tested in this study, the data provide class‑level evidence that crosslinker length critically influences channel gating behavior.

Epithelial sodium channel Ion channel biophysics Single-channel recording Open probability

Hydrolytic Stability: MTS Reagents Exhibit Predictable Half-Lives in Aqueous Buffer

All methanethiosulfonate reagents undergo hydrolysis in aqueous solution, with rates dependent on the substituent attached to the MTS group. While specific hydrolysis data for MTS-8-MTS are not published, class‑level data for related monofunctional MTS compounds provide a baseline: at pH 7.5 and room temperature, MTSEA hydrolyzes with a half‑life of approximately 15 minutes, MTSET with 10 minutes, and MTSES with 20 minutes [1]. MTS-8-MTS, like other non‑charged MTS crosslinkers, is expected to follow similar hydrolysis kinetics, underscoring the need for careful experimental timing and preparation in anhydrous solvents (e.g., DMSO) immediately before use.

Chemical stability Reagent handling Methanethiosulfonate Half-life

1,8-Octadiyl Bismethanethiosulfonate: Recommended Research Applications Based on Quantitative Differentiation Evidence


Investigating Actin Cytoskeleton Dynamics and Filament Architecture

MTS-8-MTS is uniquely suited for studies of actin polymerization and filament stability. As demonstrated by direct comparative data, its ~13 Å spacer arm supports native‑like filament formation when crosslinking D‑loop cysteine mutants (C41/C45), whereas the shorter MTS-1-MTS (5.4 Å) fails to do so [1]. This property makes MTS-8-MTS the crosslinker of choice for experiments that require preserving the functional polymerization competence of actin while introducing covalent constraints for structural or biophysical analysis.

Mapping Protein-Protein Interactions and Distance Constraints in Membrane Proteins

For transmembrane proteins such as ion channels and transporters, MTS-8-MTS offers a defined crosslinking span that has been experimentally validated in multiple systems. In the TREK-1 potassium channel, its 7.4 Å linker length provides a distinct distance probe compared to longer (13 Å) or shorter (5.4 Å) analogs [2]. Similarly, in lactose permease (LacY), homobifunctional MTS reagents with defined spacer lengths have been used to map surface-exposed positions and infer helix-packing arrangements [3]. MTS-8-MTS is therefore ideal for proximity mapping experiments where the distance between engineered cysteine residues is predicted to be in the 7–13 Å range.

Stabilizing Protein Complexes for High-Resolution Cryo-EM Structural Studies

MTS-8-MTS has been directly validated as a superior crosslinking reagent for preparing challenging protein complexes for cryo-electron microscopy. In the plastin ABD1/F-actin system, MTS-8-MTS outperformed alternative crosslinkers (oPDM and pPDM) and enabled the collection of a high‑quality cryo-EM dataset [4]. This established efficacy makes MTS-8-MTS a strategic procurement choice for structural biology laboratories seeking to stabilize transient or conformationally heterogeneous complexes prior to grid preparation and data collection.

Probing Conformational Changes During Ion Channel Gating

The intermediate spacer length of MTS-8-MTS (7.4–13 Å) makes it a valuable tool for interrogating gating-associated movements in ion channels. Class‑level evidence from ENaC demonstrates that crosslinker length can shift channel open probability in opposite directions: long MTS-14-MTS increases Po, while short MTS-2-MTS decreases it [5]. MTS-8-MTS therefore provides an intermediate probe that can help define the distance range over which gating transitions occur, complementing data obtained with shorter or longer homologs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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